Ciraparantag

説明

特性

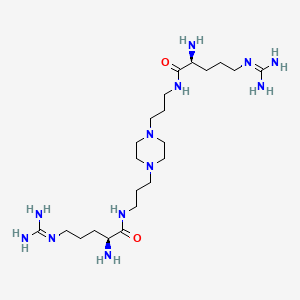

IUPAC Name |

(2S)-2-amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N12O2/c23-17(5-1-7-31-21(25)26)19(35)29-9-3-11-33-13-15-34(16-14-33)12-4-10-30-20(36)18(24)6-2-8-32-22(27)28/h17-18H,1-16,23-24H2,(H,29,35)(H,30,36)(H4,25,26,31)(H4,27,28,32)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDUUSCYRPOMSO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C(CCCN=C(N)N)N)CCCNC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCCNC(=O)[C@H](CCCN=C(N)N)N)CCCNC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045783 | |

| Record name | Ciraparantag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438492-26-2 | |

| Record name | Ciraparantag | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438492-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciraparantag [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1438492262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciraparantag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ciraparantag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAPARANTAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2R67KV65Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Ciraparantag: Molecular Design, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciraparantag (aripazine, formerly PER977) is a novel, broad-spectrum anticoagulant reversal agent currently under clinical investigation. It is a small, synthetic, cationic molecule meticulously designed to bind directly to and neutralize a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparins (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors. This technical guide provides a comprehensive overview of the molecular design principles, a detailed account of its chemical synthesis, a summary of its pharmacokinetic and pharmacodynamic properties, and detailed protocols for key experimental assays used in its evaluation. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and thrombosis management.

Molecular Design and Rationale

The molecular design of this compound is rooted in the fundamental principles of non-covalent molecular recognition, specifically targeting the physicochemical properties of heparin and heparin-like anticoagulants. The core concept was to create a synthetic, water-soluble, cationic molecule that could form strong, non-covalent bonds with the anionic sites present on heparin and LMWH.

This compound's structure consists of two L-arginine units connected by a piperazine-containing linker chain. The guanidinium groups of the arginine residues are positively charged at physiological pH, providing the cationic nature essential for binding to the negatively charged sulfate and carboxylate groups of heparins through charge-charge interactions and hydrogen bonding.

serendipitously, energy minimization modeling predicted that this molecular architecture would also facilitate binding to various DOACs, including dabigatran, apixaban, edoxaban, and rivaroxaban. This broad-spectrum activity is a key design feature, positioning this compound as a potential "universal" reversal agent. The molecule has a molecular weight of approximately 512 Da.

Chemical Synthesis

The chemical synthesis of this compound, N1,N1'-[piperazine-1,4-diylbis(propane-1,3-diyl)]bis-L-argininamide, is based on established peptide coupling methodologies. While a detailed, step-by-step protocol from a primary manufacturing source is proprietary, the general synthetic scheme can be outlined based on publicly available information, including patent literature.

Key Starting Materials:

-

Protected L-arginine: The amino acid L-arginine with appropriate protecting groups for the alpha-amino and guanidinium functionalities to prevent side reactions. A common protecting group for the guanidinium group is the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, and the alpha-amino group is often protected with a tert-butyloxycarbonyl (Boc) group.

-

1,4-bis(3-aminopropyl)piperazine: A commercially available diamine linker.

General Synthetic Steps:

-

Activation of Protected L-arginine: The carboxylic acid of the protected L-arginine is activated to facilitate amide bond formation. This is typically achieved using a peptide coupling reagent, such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), or other modern coupling agents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

-

Coupling Reaction: The activated protected L-arginine is then reacted with 1,4-bis(3-aminopropyl)piperazine in a suitable aprotic solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM). The stoichiometry is controlled to ensure the coupling of two molecules of the protected L-arginine to the diamine linker.

-

Deprotection: Following the coupling reaction, the protecting groups on the arginine residues are removed. The specific deprotection conditions depend on the protecting groups used. For example, Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid - TFA in DCM), while Pbf groups are also cleaved by strong acids.

-

Purification: The final product, this compound, is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC). The purity and identity of the compound are confirmed by analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

This compound functions as a direct reversal agent by binding to anticoagulant molecules, thereby preventing them from interacting with their respective targets in the coagulation cascade. This mechanism is distinct from pro-coagulant agents as it does not directly activate clotting factors.

dot

Caption: Mechanism of action of this compound in the coagulation cascade.

The binding of this compound to anticoagulants is mediated by non-covalent interactions, including hydrogen bonds and charge-charge interactions. This binding sequesters the anticoagulant molecules, making them unavailable to inhibit their targets (Factor Xa and thrombin). Consequently, the endogenous activity of these coagulation factors is restored, allowing for the normal progression of the coagulation cascade and clot formation.

Quantitative Data

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have demonstrated that this compound exhibits a predictable and dose-proportional profile. Following intravenous administration, it is rapidly distributed and eliminated.

| Parameter | 5 mg Dose | 15 mg Dose | 300 mg Dose | Reference |

| Cmax (ng/mL) | 173 | - | 10,570 | |

| AUC0-24 (ng·h/mL) | - | 151 | ~3800 | |

| Tmax (minutes) | 5 - 9 | 5 - 9 | 5 - 9 | |

| Half-life (t1/2, minutes) | 12 - 19 | 12 - 19 | 12 - 19 |

Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours; Tmax: Time to reach maximum plasma concentration.

This compound is primarily metabolized by serum peptidases into two inactive metabolites and is almost entirely recovered in the urine.

Anticoagulant Reversal

Preclinical Data:

In animal models of bleeding, a single intravenous dose of this compound significantly reduced blood loss induced by various anticoagulants.

| Anticoagulant | Animal Model | This compound Dose | Outcome | Reference |

| Edoxaban | Rat tail transection | 5 and 10 mg/kg | Reduced blood loss to baseline | |

| Dabigatran | Rat tail transection | 31.25 mg/kg | Reduced blood loss to baseline | |

| Enoxaparin | Rat tail transection | 30 mg/kg | Fully reversed anticoagulant activity |

Clinical Data:

In clinical trials with healthy volunteers, this compound demonstrated a dose-dependent reversal of the anticoagulant effects of DOACs. The primary measure of efficacy was the whole blood clotting time (WBCT).

| Anticoagulant | This compound Dose | Outcome | Reference |

| Edoxaban (60 mg) | 100 - 300 mg | WBCT reduced to within 10% of baseline within 10 minutes | |

| Apixaban (10 mg BID) | 60 and 120 mg | Rapid and sustained reversal of anticoagulation | |

| Rivaroxaban (20 mg QD) | 180 mg | Rapid and sustained reversal of anticoagulation |

Experimental Protocols

Dynamic Light Scattering (DLS) for Binding Assessment

DLS is a key technique used to demonstrate the direct binding of this compound to anticoagulants. The principle is that the formation of a complex between this compound and an anticoagulant molecule will result in an increase in the hydrodynamic radius, which is detectable by DLS.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound and the anticoagulant of interest (e.g., heparin, apixaban) in a suitable buffer at physiological pH (e.g., phosphate-buffered saline, pH 7.4).

-

Filter all solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other particulates.

-

Prepare a series of samples containing a fixed concentration of the anticoagulant and increasing concentrations of this compound. Also, prepare control samples of each molecule alone in the buffer.

-

-

DLS Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

-

Measure the hydrodynamic radius of the control samples (buffer, this compound alone, anticoagulant alone).

-

Measure the hydrodynamic radius of the mixed samples containing both this compound and the anticoagulant.

-

-

Data Analysis:

-

Analyze the correlation functions to determine the size distribution of particles in each sample.

-

A concentration-dependent increase in the apparent hydrodynamic radius in the mixed samples compared to the individual components indicates binding and complex formation.

-

dot

Caption: Experimental workflow for DLS binding assessment.

Manual Whole Blood Clotting Time (WBCT) Assay

The manual WBCT is the primary pharmacodynamic assay used in clinical trials to assess the reversal of anticoagulation by this compound. This assay is performed without the use of activating reagents, which can interfere with the measurement in the presence of this compound.

Methodology:

-

Blood Collection:

-

Draw venous blood directly into a clean, dry, glass test tube. Avoid contamination with tissue fluids.

-

Start a stopwatch immediately upon blood collection.

-

-

Incubation:

-

Place the test tube in a water bath maintained at 37°C.

-

-

Clot Observation:

-

After a specified initial period (e.g., 2 minutes), gently tilt the tube to approximately 90 degrees to check for clot formation.

-

Continue to tilt the tube at regular intervals (e.g., every 30 seconds) until the blood is completely clotted and does not flow upon inversion of the tube.

-

-

Endpoint Determination:

-

The WBCT is the time elapsed from the start of blood collection to the formation of a solid clot.

-

In clinical trials, this procedure is often performed in triplicate by different technicians to ensure accuracy and minimize inter-observer variability.

-

// Workflow Edges Collect_Blood -> Start_Timer; Start_Timer -> Incubate; Incubate -> Tilt_Check; Tilt_Check -> Clot_Formation [label="Is clot formed?"]; Clot_Formation -> Stop_Timer; Stop_Timer -> Record_Time; Record_Time -> Triplicate [style=dashed]; }

Ciraparantag: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

An In-depth Analysis for Researchers and Drug Development Professionals

Ciraparantag (aripazine, PER977) is a novel, broad-spectrum anticoagulant reversal agent in clinical development.[1] This small, synthetic, water-soluble cationic molecule is designed to reverse the effects of various anticoagulants, including direct oral anticoagulants (DOACs) and heparins, by direct binding.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the direct, non-covalent binding to anticoagulant drugs through hydrogen bonds and charge-charge interactions.[2] This binding prevents the anticoagulant molecules from interacting with their respective targets in the coagulation cascade, such as Factor Xa (FXa) and Factor IIa (thrombin), thereby restoring normal hemostasis.[2][3] Dynamic light scattering (DLS) studies have confirmed the physical association between this compound and various anticoagulants, including unfractionated heparin (UFH), enoxaparin, dabigatran, apixaban, edoxaban, and rivaroxaban.[2] Notably, DLS studies have also shown a lack of binding to coagulation factors like FIIa and FXa, as well as other plasma proteins and a range of commonly used cardiovascular and antiepileptic drugs.[4]

Pharmacokinetics

This compound exhibits a rapid onset and a short half-life, consistent with a one-compartment pharmacokinetic model.[4][5] It is administered intravenously and demonstrates dose-proportional pharmacokinetics.[2][5]

Absorption and Distribution

Following intravenous administration, this compound reaches maximum serum concentrations (Tmax) within 5 to 9 minutes.[2][5] It has a median volume of distribution ranging from 25.4 to 34.6 L/h, indicating widespread distribution throughout the body.[2][5]

Metabolism and Excretion

This compound is primarily hydrolyzed by serum peptidases into two inactive metabolites.[6] The main route of elimination for this compound and its metabolites is urinary excretion, with over 90% of the total dose recovered in the urine within the first 24 hours.[2][5] The elimination half-life (t1/2) of this compound is short, ranging from 12 to 19 minutes.[5][6]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy volunteers.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 5 - 9 minutes | [2][5] |

| Elimination Half-life (t1/2) | 12 - 19 minutes | [5][6] |

| Volume of Distribution (Vd) | 25.4 - 34.6 L/h | [2][5] |

| Total Body Clearance (CL) | 65.7 - 116.0 L/h | [2][5] |

| Primary Route of Elimination | Renal (>90% in urine within 24h) | [2][5] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the rapid and sustained reversal of anticoagulation induced by a variety of anticoagulants. This effect has been demonstrated in both preclinical animal models and clinical trials in healthy human subjects.[5][7]

Measurement of Anticoagulant Reversal

A key consideration in assessing the pharmacodynamics of this compound is the choice of coagulation assay. Standard plasma-based assays such as prothrombin time (PT) and activated partial thromboplastin time (aPTT) are unsuitable for measuring this compound's effect. This is because this compound can bind to reagents used in these tests, such as calcium chelators (e.g., sodium citrate, EDTA) and activators (e.g., kaolin, celite), leading to inaccurate results.[3][7] Therefore, the manual Whole Blood Clotting Time (WBCT) is the primary biomarker used to measure anticoagulation and its reversal by this compound.[7] An automated point-of-care coagulometer that replicates the WBCT is also being utilized in clinical studies.[8][9]

Reversal of Different Anticoagulants

This compound has demonstrated effective reversal of anticoagulation for the following agents:

-

Factor Xa Inhibitors (Edoxaban, Apixaban, Rivaroxaban): In clinical trials, single intravenous doses of this compound produced a rapid, dose-related reversal of anticoagulation induced by edoxaban, apixaban, and rivaroxaban.[7][10] For instance, following a 60 mg dose of edoxaban, a single IV dose of this compound (100 to 300 mg) resulted in full reversal of anticoagulation within 10 minutes, which was sustained for 24 hours.[10][11]

-

Low-Molecular-Weight Heparin (Enoxaparin): this compound has been shown to completely reverse the anticoagulant effects of enoxaparin in healthy volunteers.[2]

-

Unfractionated Heparin (UFH): Preclinical studies in rat models have shown that this compound significantly reduces bleeding induced by UFH.[5]

Quantitative Pharmacodynamic Data

The following table summarizes the effective doses of this compound for the reversal of different anticoagulants as observed in clinical trials with healthy subjects.

| Anticoagulant | Anticoagulant Dose | Effective this compound Dose for Sustained Reversal | Time to Reversal | Reference |

| Edoxaban | 60 mg single oral dose | 100 - 300 mg single IV dose | Within 10-30 minutes | [10][11] |

| Apixaban | 10 mg orally twice daily for 3.5 days | 60 mg single IV dose | Within 1 hour | [7] |

| Rivaroxaban | 20 mg orally once daily for 3 days | 180 mg single IV dose | Within 1 hour | [7] |

| Enoxaparin | 1.5 mg/kg single subcutaneous dose | 100 - 300 mg single IV dose | Within 5-20 minutes | [12] |

Experimental Protocols

Preclinical Animal Models

Key preclinical assessments of this compound's efficacy have been conducted using rat bleeding models.[5]

-

Rat Tail Transection Model: This model involves the transection of the rat's tail after administration of an anticoagulant followed by this compound or placebo. The primary endpoint is the volume of blood loss, which is measured to assess the reversal of the anticoagulant effect.[2][5]

-

Rat Liver Laceration Model: In this model, a standardized laceration is made to the liver of an anesthetized rat. Similar to the tail transection model, blood loss is quantified to determine the efficacy of this compound in reversing anticoagulant-induced bleeding.[6]

Clinical Trial Design in Healthy Volunteers

Clinical studies of this compound in healthy volunteers have typically followed a randomized, double-blind, placebo-controlled design.[7][8]

A typical study involves the following steps:

-

Screening: Healthy adult volunteers (e.g., aged 18-75 years) are screened for eligibility based on inclusion and exclusion criteria, which include normal baseline hematological and coagulation parameters.[8][13]

-

Anticoagulant Administration: Subjects receive a specific anticoagulant (e.g., edoxaban 60 mg once daily, apixaban 10 mg twice daily, or rivaroxaban 20 mg once daily) for a defined period to achieve steady-state anticoagulation.[7][9]

-

Randomization: At steady-state anticoagulation, subjects are randomized (commonly in a 3:1 ratio) to receive either a single intravenous dose of this compound or a placebo.[7]

-

This compound/Placebo Administration: The study drug (this compound at escalating doses or placebo) is administered as an intravenous infusion over a short period (e.g., 10 minutes).[7]

-

Pharmacodynamic and Pharmacokinetic Assessments: Serial blood samples are collected at multiple time points over a 24-hour period to measure WBCT and determine the pharmacokinetic profile of this compound and the anticoagulant.[7][10]

-

Safety Monitoring: Subjects are monitored for adverse events, with a particular focus on any potential prothrombotic signals, which are assessed by measuring markers like D-dimer and prothrombin fragments 1.2.[10]

Conclusion

This compound is a promising anticoagulant reversal agent with a well-defined mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles. Its rapid onset of action, short half-life, and broad-spectrum activity against various anticoagulants make it a potentially valuable therapeutic option in clinical situations requiring urgent reversal of anticoagulation. The use of Whole Blood Clotting Time as the primary pharmacodynamic endpoint is a critical aspect of its clinical development, necessitated by the molecule's interaction with standard coagulation assay reagents. Ongoing and future clinical trials will further elucidate its efficacy and safety in patient populations.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. esmed.org [esmed.org]

- 3. researchgate.net [researchgate.net]

- 4. Educational resources - Medthority Connect [connect.medthority.com:443]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of this compound for Reversal of Anticoagulation Induced by Edoxaban, Apixaban or Rivaroxaban in Healthy Adults | Clinical Research Trial Listing [centerwatch.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

An In-depth Technical Guide to the Binding Affinity and Specificity of Ciraparantag

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics of ciraparantag, a novel anticoagulant reversal agent. It details the molecule's mechanism of action, its broad specificity, the methodologies used to assess its binding, and the quantitative outcomes of its reversal effects.

Executive Summary

This compound (aripazine) is a small, synthetic, water-soluble cationic molecule designed as a broad-spectrum antidote for various anticoagulant drugs.[1][2] Its primary mechanism involves direct, non-covalent binding to anticoagulant molecules, effectively sequestering them and restoring normal hemostasis.[3][4] This guide consolidates preclinical and clinical data to elucidate the binding affinity and specificity of this compound, offering detailed experimental insights and a quantitative summary of its potent reversal capabilities.

Mechanism of Action: Direct Sequestration

This compound functions by directly binding to anticoagulant drugs through a combination of non-covalent hydrogen bonds and charge-charge interactions.[4][5][6][7] Unlike reversal agents that target endogenous coagulation factors, this compound acts as a direct chelating agent for the anticoagulant drug itself. This binding prevents the anticoagulant from associating with its intended target, such as Factor Xa (FXa) or Factor IIa (thrombin), thereby liberating the coagulation factors to participate in the clotting cascade.[4][8]

The molecule's structure, which consists of two L-arginine units connected by a piperazine-containing linker, was intentionally designed to bind strongly to anionic molecules like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWH).[1][5] This design also proved effective for binding to Direct Oral Anticoagulants (DOACs).[5]

Binding Specificity

This compound exhibits broad-spectrum activity, demonstrating binding to a wide range of anticoagulants. Its specificity is directed at the anticoagulant drugs themselves rather than endogenous proteins.

3.1 Targeted Anticoagulants:

-

Direct Factor Xa Inhibitors: Apixaban, Rivaroxaban, Edoxaban.[7][8]

-

Heparins: Unfractionated Heparin (UFH) and Low-Molecular-Weight Heparin (LMWH), such as enoxaparin.[5][8][9]

3.2 Off-Target Binding Profile: Studies have shown that this compound has a favorable specificity profile, with a lack of significant binding to other molecules.

-

Coagulation Factors & Plasma Proteins: No binding to coagulation factors or other plasma proteins has been demonstrated.[5][6][10]

-

Other Medications: Dynamic Light Scattering (DLS) studies testing this compound against a panel of selected cardiovascular and antiepileptic drugs did not detect significant binding.[7][8]

Quantitative Data: Reversal Efficacy

Direct quantitative binding affinity data, such as equilibrium dissociation constants (K_d), are not widely published for this compound. This is primarily because its physicochemical properties, and those of the DOACs, make traditional analytical methods like isothermal titration calorimetry, equilibrium dialysis, or mass spectrometry unsuitable.[5] Therefore, binding efficacy is primarily demonstrated through pharmacodynamic assessments of anticoagulant reversal.

| Anticoagulant | Model System | This compound Dose | Key Finding | Citation(s) |

| Apixaban | Healthy Elderly Subjects | 60 mg and 120 mg IV | Rapid and sustained reversal of anticoagulation. At 120 mg, 100% of subjects had complete reversal within 60 minutes. | [3] |

| Rivaroxaban | Healthy Elderly Subjects | 180 mg IV | Rapid and sustained reversal. 100% of subjects had complete reversal within 30-60 minutes. | [3] |

| Rivaroxaban | Rat Tail Transection | 6.25 - 31.25 mg/kg IV | Dose-dependent reduction in bleeding; 31.25 mg/kg fully reduced blood loss to baseline. | [11] |

| Edoxaban | Healthy Volunteers | 100 - 300 mg IV | Rapid (within 10-30 minutes) and complete reversal of anticoagulation, sustained for 24 hours. | [6][7] |

| Edoxaban | Rat Tail Transection | 5 and 10 mg/kg IV | Reduced blood loss volumes to levels similar to controls that did not receive edoxaban. | [5] |

| Dabigatran | Rat Tail Transection | 31.25 mg/kg IV | Fully reversed the anticoagulant effects, reducing blood loss to control levels. | [5][11] |

| Enoxaparin (LMWH) | Healthy Volunteers | 100 - 300 mg IV | Complete reversal of anticoagulation, achieved within 5 minutes at the 200 mg dose and sustained for 24 hours. | [10][11] |

| Unfractionated Heparin (UFH) | Rat Tail Transection | 20 mg/kg IV | Significantly reduced blood loss compared to saline controls. | [5] |

Experimental Protocols

The assessment of this compound's binding and reversal activity relies on specialized methodologies due to its interference with standard coagulation assays.

5.1 Dynamic Light Scattering (DLS) for Binding Assessment

DLS was the primary biophysical method used to demonstrate a direct physical association between this compound and various anticoagulants.[5][11]

-

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. From this, the hydrodynamic radius (size) of the particles is calculated. When two molecules bind, the resulting complex is larger, leading to a measurable increase in the hydrodynamic radius.

-

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound and the target anticoagulant (e.g., UFH, enoxaparin, or a DOAC) at physiological pH.

-

Initial Measurement: Separately measure the hydrodynamic radius of this compound and the anticoagulant to establish baseline sizes.

-

Binding Reaction: Mix this compound with the anticoagulant solution and allow it to equilibrate.

-

DLS Analysis: Measure the hydrodynamic radius of the mixture.

-

Interpretation: A concentration-dependent increase in the apparent particle size compared to the individual components provides evidence of a physical association (binding).[5]

-

5.2 Whole Blood Clotting Time (WBCT) for Reversal Assessment

Standard plasma-based coagulation assays (e.g., aPTT, PT) are unsuitable for measuring this compound's effect because the cationic molecule binds to anionic reagents and activators (e.g., citrate, kaolin) used in the test tubes, causing artifactual results.[5][6] Therefore, a manual WBCT in reagent-free tubes is the primary pharmacodynamic assay used in human trials.[3][5]

-

Principle: WBCT measures the time it takes for whole blood to form a solid clot in a glass tube without the addition of external activators. It provides a global assessment of the coagulation cascade.

-

Methodology:

-

Baseline Sample: Before administration of this compound, draw a whole blood sample from the anticoagulated subject into a reagent-free glass tube.

-

Incubation: Place the tube in a 37°C water bath.

-

Clot Observation: Tilt the tube periodically (e.g., every 30 seconds) to observe the formation of a solid clot. The time from sample collection to clot formation is the WBCT.

-

This compound Administration: Administer this compound via IV infusion.

-

Post-Dose Sampling: Collect serial blood samples at specified time points after the infusion (e.g., 15, 30, 60 minutes).

-

WBCT Measurement: Repeat the WBCT measurement for each post-dose sample.

-

Interpretation: A return of the WBCT to the pre-anticoagulant baseline value indicates a reversal of the anticoagulant effect.[3]

-

Conclusion

This compound demonstrates a unique and effective mechanism of action by directly binding to and neutralizing a broad spectrum of anticoagulant drugs. While traditional quantitative affinity metrics are challenging to obtain, extensive pharmacodynamic and biophysical data robustly support its binding efficacy and specificity. The primary evidence from Dynamic Light Scattering confirms physical association, and data from Whole Blood Clotting Time and animal bleeding models provide compelling quantitative proof of its rapid and sustained reversal capabilities. For professionals in drug development and research, this compound represents a promising, universal reversal agent with a well-defined, targeted binding profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A short review of this compound in perspective of the currently available anticoagulant reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

- 9. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology - BioSpace [biospace.com]

- 10. Preclinical and Clinical Data for Factor Xa and “Universal” Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. esmed.org [esmed.org]

Ciraparantag for Reversal of Direct Oral Anticoagulants (DOACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct oral anticoagulants (DOACs) have revolutionized the management of thromboembolic disorders. However, their widespread use has created a clinical need for effective and rapidly acting reversal agents in situations of major bleeding or emergency surgery. Ciraparantag (aripazine, PER977) is an investigational, synthetic, small molecule designed as a universal reversal agent for various anticoagulants, including DOACs and heparins. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation.

Core Concepts: Mechanism of Action

This compound is a cationic molecule that directly binds to and neutralizes anionic anticoagulants through non-covalent, charge-charge interactions and hydrogen bonding.[1][2] This binding prevents the anticoagulant molecules from interacting with their respective targets in the coagulation cascade, namely Factor Xa (FXa) and thrombin (Factor IIa).[3][4]

The primary mechanism of action for DOACs is the direct inhibition of either FXa (in the case of apixaban, rivaroxaban, and edoxaban) or thrombin (in the case of dabigatran). By binding to the DOACs themselves, this compound effectively removes them from circulation, thereby restoring the normal function of these critical coagulation factors and allowing hemostasis to proceed.[1]

Figure 1: Mechanism of Action of DOACs and this compound.

Data Presentation: Preclinical and Clinical Efficacy

The efficacy of this compound in reversing DOAC-induced anticoagulation has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative data from these studies.

Preclinical Studies: Animal Bleeding Models

Preclinical studies in rat models of controlled bleeding have demonstrated the ability of this compound to significantly reduce blood loss caused by various DOACs.

| Anticoagulant | Animal Model | This compound Dose (IV) | Key Findings | Reference(s) |

| Edoxaban (10 mg/kg, oral) | Rat Tail Transection | 5 and 10 mg/kg | Reduced blood loss to levels similar to control animals.[5] | |

| Dabigatran (37.5 mg/kg, oral) | Rat Tail Transection | 31.25 mg/kg | Reversed anticoagulant effects, reducing blood loss to control levels.[5] | |

| Apixaban (3.125 mg/kg, oral) | Rat Tail Transection | 12.5 mg/kg | Significantly reduced blood loss, indicating full reversal.[5] | |

| Rivaroxaban (5 mg/kg, oral) | Rat Tail Transection | 6.25 mg/kg | Significantly reduced bleeding compared to saline control.[5] |

Clinical Trials: Reversal of Anticoagulation in Healthy Volunteers

Phase 1 and 2 clinical trials have been conducted in healthy adult volunteers to assess the safety, pharmacokinetics, and pharmacodynamics of this compound in reversing the effects of DOACs. The primary pharmacodynamic endpoint in these studies was the whole blood clotting time (WBCT).

Table 2: Phase 1 Clinical Trial - Reversal of Edoxaban [6][7]

| Parameter | Study Population | Anticoagulant Regimen | This compound Dosing | Key Findings |

| Efficacy | 80 healthy male volunteers | Single 60 mg oral dose of edoxaban | Single IV doses ranging from 100 mg to 300 mg | - Full reversal of anticoagulation within 10 minutes, sustained for 24 hours.- Restoration of normal fibrin diameter within 30 minutes. |

| Safety | - Well tolerated with minor, non-dose-limiting adverse events (periorbital and facial flushing). |

Table 3: Phase 2 Clinical Trials - Reversal of Apixaban and Rivaroxaban [1][8]

| Anticoagulant | Study Population | Anticoagulant Regimen | This compound Dosing (Single IV) | Percentage of Subjects with Complete Reversal within 1 hour (Sustained) |

| Apixaban | Healthy subjects (50-75 years) | 10 mg orally twice daily for 3.5 days | 30 mg | 67% |

| 60 mg | 100% | |||

| 120 mg | 100% | |||

| Placebo | 17% | |||

| Rivaroxaban | Healthy subjects (50-75 years) | 20 mg orally once daily for 3 days | 30 mg | 58% |

| 60 mg | 75% | |||

| 120 mg | 67% | |||

| 180 mg | 100% | |||

| Placebo | 13% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

Preclinical Animal Models

This model is a standard method for assessing hemostasis and the efficacy of pro-hemostatic or anticoagulant reversal agents.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

DOAC (e.g., edoxaban, rivaroxaban, apixaban, dabigatran)

-

This compound solution

-

Saline solution (for control)

-

Warming device (e.g., heat lamp)

-

Scalpel or sharp blade

-

Pre-weighed collection tubes with absorbent material

-

Timer

Procedure:

-

Administer the DOAC to the rats at the appropriate dose and route (typically oral gavage).

-

At the time of peak plasma concentration (Tmax) of the DOAC, administer a single intravenous (IV) bolus of this compound or saline via the tail vein.

-

Anesthetize the rat and place it in a prone position.

-

Warm the tail to ensure vasodilation.

-

Approximately 20 minutes after this compound/saline administration, transect the tail 3 mm from the tip using a sharp scalpel.[9]

-

Immediately immerse the transected tail into a pre-weighed collection tube containing saline, maintained at 37°C.[9]

-

Collect blood for a defined period (e.g., 30 minutes).

-

Quantify blood loss by weighing the collection tube or by measuring hemoglobin concentration in the saline.[9]

This model simulates uncontrolled hemorrhage from a solid organ injury.

Materials:

-

Male Sprague-Dawley rats

-

Anesthesia

-

Surgical instruments (scalpel, forceps, retractors, scissors)

-

DOAC

-

This compound solution

-

Saline solution

-

Pre-weighed absorbent sponges

-

Suture material

Procedure:

-

Administer the DOAC to the rats.

-

At the Tmax of the DOAC, administer a single IV bolus of this compound or saline.

-

Anesthetize the rat and perform a midline laparotomy to expose the liver.

-

Create a standardized laceration on a specific liver lobe (e.g., a 1 cm long, 0.3 cm deep incision on the median lobe).[10]

-

Immediately place pre-weighed absorbent sponges in the abdominal cavity to collect the shed blood.

-

After a set period (e.g., 15 minutes), remove the sponges and determine the blood loss by weight.

-

The abdomen can be temporarily closed to monitor for re-bleeding.

Clinical Trial Protocol: Phase 2 Study of Apixaban Reversal

The following is a summary of the key elements of a Phase 2, randomized, single-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in reversing apixaban-induced anticoagulation.[1]

Study Population: Healthy subjects aged 50-75 years.

Anticoagulation Regimen: Apixaban 10 mg orally, twice daily for 3.5 days to achieve steady-state anticoagulation.

Inclusion Criteria for Randomization: Whole Blood Clotting Time (WBCT) ≥20% above baseline at 2.75 hours after the last apixaban dose.

Intervention: A single intravenous dose of this compound (30, 60, or 120 mg) or placebo, administered 3 hours after the last dose of apixaban.

Primary Efficacy Endpoint: The proportion of subjects with complete and sustained reversal of anticoagulation, defined as WBCT ≤115% of baseline at all time points between 1 and 5 hours after this compound/placebo administration.

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.

Figure 2: Phase 2 Clinical Trial Workflow for Apixaban Reversal.

Conclusion

This compound demonstrates a promising profile as a broad-spectrum reversal agent for DOACs. Its mechanism of directly binding and neutralizing these anticoagulants leads to a rapid and sustained restoration of normal hemostasis in both preclinical models and human subjects. The data from Phase 1 and 2 clinical trials support its continued development as a potential treatment for patients on DOACs who experience life-threatening bleeding or require urgent surgical intervention. Further investigation in larger patient populations is warranted to confirm its efficacy and safety in a clinical setting.

References

- 1. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.umd.edu [research.umd.edu]

- 3. researchgate.net [researchgate.net]

- 4. Role of thrombin compared with factor Xa in the procoagulant activity of whole blood clots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thieme-connect.com [thieme-connect.com]

- 8. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Establishment and evaluation of rat trauma hemorrhagic liver injury model - PMC [pmc.ncbi.nlm.nih.gov]

ciraparantag as a universal anticoagulant reversal agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ciraparantag, an investigational universal anticoagulant reversal agent. It details the molecule's mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key findings from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's core attributes.

Introduction

Direct oral anticoagulants (DOACs) have become the standard of care for the prevention and treatment of thromboembolic events.[1][2] While offering a favorable safety profile compared to traditional vitamin K antagonists, the risk of major bleeding remains a significant clinical concern.[1] This has driven the development of specific reversal agents. This compound (aripazine, PER977) is a small, synthetic, water-soluble cationic molecule designed to reverse the effects of a broad range of anticoagulants, including DOACs and heparins.[3][4][5]

Mechanism of Action

This compound functions by directly binding to anticoagulant drugs through non-covalent interactions, thereby neutralizing their activity.[1][2][6][7]

Key aspects of its mechanism include:

-

Direct Binding: It is specifically designed to bind non-covalently to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) via charge-charge interactions.[4][6] It exhibits similar binding characteristics to DOACs, including Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[6][7][8]

-

Non-covalent Interactions: The binding is mediated by hydrogen bonds and charge-charge interactions.[2][3][7][9] This physical association prevents the anticoagulant molecules from binding to their respective targets in the coagulation cascade, such as Factor Xa and thrombin, allowing for the restoration of normal coagulation.[3][8][10]

-

High Specificity: Dynamic light scattering (DLS) studies have demonstrated that this compound binds to various anticoagulants but does not show significant binding to other plasma proteins, including coagulation factors, or a range of commonly used drugs.[1][3][6]

References

- 1. ashpublications.org [ashpublications.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Educational resources - Medthority Connect [connect.medthority.com:443]

- 4. This compound, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reversing anticoagulant effects of novel oral anticoagulants: role of this compound, andexanet alfa, and idarucizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covis Group Announces Data for this compound Published in Blood, the Journal of the American Society of Hematology [prnewswire.com]

- 9. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. esmed.org [esmed.org]

Methodological & Application

Application Notes and Protocols for Ciraparantag Dosage Calculation in Research Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (aripazine, PER977) is a novel, synthetic, small molecule designed as a broad-spectrum reversal agent for various anticoagulants.[1] It is under development to reverse the effects of direct oral anticoagulants (DOACs), including Factor Xa inhibitors (e.g., apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (e.g., dabigatran), as well as heparins (unfractionated and low molecular weight).[2] This document provides detailed application notes and protocols for determining this compound dosage in research settings, based on available preclinical and clinical data.

Mechanism of Action

This compound is a cationic molecule that binds directly to anticoagulant drugs through non-covalent hydrogen bonds and charge-charge interactions.[2][3] This binding prevents the anticoagulant from interacting with its target coagulation factor (e.g., Factor Xa or thrombin), thereby restoring the normal coagulation process.[2] Unlike other reversal agents, this compound does not bind to coagulation factors or other plasma proteins.[1]

Pharmacokinetics and Pharmacodynamics

This compound exhibits rapid onset of action and a short half-life. Following intravenous administration, maximum plasma concentrations are reached within minutes, with a half-life of approximately 12-19 minutes.[4] It is primarily metabolized by serum peptidases and the metabolites are almost entirely excreted in the urine.[5] The pharmacodynamic effect of this compound, as measured by the restoration of whole blood clotting time, is rapid and sustained.[6]

Dosage Information in Research Studies

The dosage of this compound varies depending on the anticoagulant to be reversed and the research setting (preclinical or clinical).

Preclinical Studies (Animal Models)

| Animal Model | Anticoagulant | This compound Dosage | Outcome |

| Rat Tail Transection | Edoxaban, Dabigatran, Apixaban, Rivaroxaban | 6.25 - 31.25 mg/kg IV | Significantly reduced blood loss.[7] |

| Rat Tail Transection | Unfractionated Heparin (UFH) | 20 mg/kg IV | Significantly reduced blood loss.[7] |

| Rat Liver Laceration | Edoxaban | 10 and 20 mg/kg IV | Reduced bleeding time.[8] |

Clinical Studies (Healthy Volunteers)

| Study Phase | Anticoagulant | Anticoagulant Regimen | This compound Dosage (IV) | Key Findings |

| Phase 1/2 | Edoxaban | 60 mg single oral dose | 100 - 300 mg | Full reversal of anticoagulation within 10-30 minutes, sustained for 24 hours.[4][6] |

| Phase 1/2 | Enoxaparin | 1.5 mg/kg single subcutaneous dose | 100 - 300 mg | Complete reversal of anticoagulation. |

| Phase 2 | Apixaban | 10 mg orally twice daily for 3.5 days | 30, 60, 120 mg | Dose-related reversal of anticoagulation. 60 mg and 120 mg doses provided rapid and sustained reversal.[1][4] |

| Phase 2 | Rivaroxaban | 20 mg orally once daily for 3 days | 30, 60, 120, 180 mg | Dose-related reversal of anticoagulation. 180 mg dose provided rapid and sustained reversal.[1][4] |

Experimental Protocols

The primary pharmacodynamic measure for assessing the efficacy of this compound is the manual Whole Blood Clotting Time (WBCT) . Standard plasma-based coagulation assays such as Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and anti-Xa assays are generally not suitable for measuring the effect of this compound due to its binding to reagents used in these tests.[4][8]

Protocol 1: Manual Whole Blood Clotting Time (WBCT)

Objective: To assess the pharmacodynamic effect of this compound by measuring the time required for whole blood to clot.

Materials:

-

Clean, dry glass test tubes (e.g., 13 x 75 mm)

-

Water bath at 37°C

-

Stopwatch

-

Venipuncture supplies

Procedure:

-

Sample Collection:

-

Draw approximately 2 mL of venous blood using a clean venipuncture technique to avoid tissue factor activation.

-

Immediately transfer the blood into a clean, dry glass test tube.

-

-

Incubation:

-

Place the tube in a 37°C water bath. Start the stopwatch immediately upon blood entering the tube.

-

-

Observation:

-

After an initial incubation period (e.g., 5 minutes), gently tilt the tube to a 90-degree angle every 30 seconds to observe for clot formation.

-

The clotting time is the time from the start of the stopwatch until a solid clot is formed that does not flow when the tube is tilted.

-

-

Blinding and Replication (for clinical trials):

-

Defining Reversal:

-

Complete reversal of anticoagulation is often defined as a WBCT value that is ≤10% above the subject's baseline (pre-anticoagulant) WBCT.[1]

-

Protocol 2: Anti-Factor Xa (Anti-Xa) Assay

Objective: To measure the plasma concentration of Factor Xa inhibitors. Note: This assay is not a reliable measure of this compound's reversal effect but can be used to confirm the level of anticoagulation before reversal.

Materials:

-

Citrated plasma sample (platelet-poor)

-

Commercially available anti-Xa chromogenic assay kit

-

Spectrophotometer

Procedure:

-

Sample Preparation:

-

Collect blood in a light blue top tube (3.2% sodium citrate).

-

Centrifuge to obtain platelet-poor plasma.

-

-

Assay Principle:

-

The patient's plasma is incubated with a known amount of excess Factor Xa.

-

The Factor Xa inhibitor in the plasma will neutralize a portion of the added Factor Xa.

-

A chromogenic substrate is then added, which is cleaved by the remaining active Factor Xa, producing a color change.

-

The intensity of the color is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.

-

-

Measurement:

-

The color change is measured using a spectrophotometer.

-

The concentration of the anti-Xa drug is determined by comparing the result to a standard curve.

-

Protocol 3: Prothrombin Time (PT)

Objective: To assess the extrinsic and common pathways of coagulation. Note: Like the anti-Xa assay, the PT is not a reliable indicator of this compound's reversal effect.

Materials:

-

Citrated plasma sample (platelet-poor)

-

PT reagent (thromboplastin and calcium)

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Collect and prepare citrated plasma as described for the anti-Xa assay.

-

-

Assay Principle:

-

The plasma is warmed to 37°C.

-

A reagent containing thromboplastin and calcium is added to the plasma.

-

The time it takes for a clot to form is measured.

-

-

Measurement:

-

The clotting time is measured in seconds using a coagulometer.

-

Protocol 4: Activated Partial Thromboplastin Time (aPTT)

Objective: To assess the intrinsic and common pathways of coagulation. Note: The aPTT is also not a reliable measure of this compound's reversal activity.

Materials:

-

Citrated plasma sample (platelet-poor)

-

aPTT reagent (activator and phospholipid)

-

Calcium chloride

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Collect and prepare citrated plasma as described for the anti-Xa assay.

-

-

Assay Principle:

-

The plasma is incubated at 37°C with an activator (e.g., silica, kaolin) and a phospholipid reagent.

-

Calcium chloride is then added to initiate clotting.

-

The time to clot formation is measured.

-

-

Measurement:

-

The clotting time is measured in seconds using a coagulometer.

-

Conclusion

The determination of this compound dosage for research studies requires careful consideration of the anticoagulant being reversed and the specific research model. The manual Whole Blood Clotting Time is the most reliable pharmacodynamic assay for assessing the reversal of anticoagulation by this compound. The provided protocols and dosage tables serve as a comprehensive guide for researchers in designing and conducting studies with this novel anticoagulant reversal agent.

References

- 1. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paper: Reversal of Anticoagulation By this compound: Time to Onset and Duration of Effect [ash.confex.com]

- 3. atlas-medical.com [atlas-medical.com]

- 4. esmed.org [esmed.org]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. access.wiener-lab.com [access.wiener-lab.com]

- 8. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

Application Notes and Protocols: Ciraparantag for Reversing Rivaroxaban in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag is a novel, synthetic, small molecule designed as a reversal agent for a broad range of anticoagulants, including the direct oral anticoagulant (DOAC) rivaroxaban.[1][2] Rivaroxaban is a direct Factor Xa (FXa) inhibitor, widely prescribed for the prevention and treatment of thromboembolic events. While effective, the use of rivaroxaban carries a risk of bleeding, necessitating the availability of a rapid and effective reversal agent. This compound offers a potential solution by directly binding to and neutralizing rivaroxaban through non-covalent, charge-charge interactions, thereby restoring normal hemostasis.[3][4][5] These application notes provide a summary of the mechanism of action, key quantitative data from preclinical and clinical studies, and detailed protocols for the in-vitro assessment of this compound's reversal effect on rivaroxaban.

Mechanism of Action

This compound is a cationic molecule that binds to anionic anticoagulants like unfractionated heparin and low-molecular-weight heparin.[3][6] It also demonstrates binding to DOACs, including rivaroxaban.[1][3] The proposed mechanism of action involves this compound directly associating with rivaroxaban through non-covalent hydrogen bonds and charge-charge interactions.[4] This binding prevents rivaroxaban from interacting with its target, Factor Xa, thus liberating FXa to participate in the coagulation cascade and restoring the normal clotting process.[7][8]

Quantitative Data Summary

The efficacy of this compound in reversing rivaroxaban-induced anticoagulation has been evaluated in both animal models and human clinical trials.[3][5] A key finding from these studies is that traditional plasma-based coagulation assays, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are not suitable for measuring the reversal effect of this compound.[3][8] This is due to this compound's tendency to bind to the anionic reagents used in these assays, leading to inaccurate and variable results.[8][9] Consequently, the whole blood clotting time (WBCT) has been established as the primary pharmacodynamic marker for assessing this compound's activity.[4][5]

Table 1: Dose-Dependent Reversal of Rivaroxaban-Induced Anticoagulation by this compound in Healthy Elderly Subjects (Phase 2 Clinical Trial Data)[4][6][11]

| This compound Dose (intravenous) | Percentage of Subjects with Complete and Sustained Reversal of WBCT* |

| Placebo | 13% |

| 30 mg | 58% |

| 60 mg | 75% |

| 120 mg | 67% |

| 180 mg | 100% |

*Complete and sustained reversal is defined as a whole blood clotting time (WBCT) ≤10% above baseline within 1 hour after the this compound/placebo dose and sustained for at least 6 hours.[4][10]

Table 2: Reversal of Rivaroxaban-Induced Bleeding in a Rat Tail Transection Model[8]

| Treatment Group | Blood Loss (Normalized to Control) |

| Rivaroxaban + Saline | Significantly Increased |

| Rivaroxaban + this compound (6.25 mg/kg IV) | Significantly Reduced (Full Reversal) |

Experimental Protocols

Primary Recommended Assay: Manual Whole Blood Clotting Time (WBCT) - Lee-White Method

This protocol is adapted from the classical Lee-White method and is suitable for assessing the in-vitro reversal of rivaroxaban by this compound in a laboratory setting.

Materials:

-

Freshly drawn whole blood

-

Rivaroxaban solution (of known concentration)

-

This compound solution (of varying concentrations for dose-response analysis)

-

3 sterile, clean, glass test tubes (12 x 75 mm) per sample

-

Plastic syringe (5 mL)

-

Water bath at 37°C

-

Stopwatch

Procedure:

-

Sample Preparation:

-

In a sterile tube, gently mix a known volume of freshly drawn whole blood with the desired concentration of rivaroxaban. Allow for a brief incubation period (e.g., 5-10 minutes) at room temperature.

-

Prepare a series of tubes with the rivaroxaban-treated blood and add varying concentrations of this compound solution. Include a control tube with rivaroxaban-treated blood and a saline/placebo control.

-

-

Blood Collection (for in-vivo studies) or Transfer:

-

For in-vivo studies, draw 4 mL of venous blood into a plastic syringe. For in-vitro studies, use the prepared blood samples.

-

-

Tube Filling and Timing:

-

Dispense 1 mL of the blood sample into each of the three glass test tubes.

-

Start the stopwatch immediately after the blood is added to the third tube.

-

-

Incubation:

-

Place all three tubes in a 37°C water bath.

-

-

Clot Observation:

-

After 5 minutes, begin to gently tilt the first tube to a 45-90 degree angle every 30 seconds to check for clot formation.

-

Once the blood in the first tube has clotted (i.e., it does not flow when the tube is inverted), begin tilting the second tube in the same manner.

-

After the second tube has clotted, begin tilting the third tube.

-

-

Endpoint:

-

The clotting time is the time elapsed from the start of the stopwatch until the blood in the third tube has clotted.

-

Important Considerations:

-

Consistency in technique is crucial for reproducible results.

-

The use of clean, dry, glass tubes is essential as plastic tubes can prolong clotting times.

-

Traumatic venipuncture should be avoided as it can release tissue factors and accelerate clotting.

Visualizations

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Whole blood clotting test - Wikipedia [en.wikipedia.org]

- 4. medicallabstudies.com [medicallabstudies.com]

- 5. scielo.br [scielo.br]

- 6. labpedia.net [labpedia.net]

- 7. Efficacy of the 20-minute whole blood clotting test (WBCT20) in the diagnosis of coagulation alteration related to snakebites in a Western Brazilian Amazon hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diagnostic characteristics of the 20-minute whole blood clotting test in detecting venom-induced consumptive coagulopathy following carpet viper envenoming | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 10. The 20-minute whole blood clotting test (20WBCT) for snakebite coagulopathy—A systematic review and meta-analysis of diagnostic test accuracy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reversing Low-Molecular-Weight Heparin (LMWH) with Ciraparantag

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag (also known as PER977) is a novel, small-molecule anticoagulant reversal agent under investigation for its broad-spectrum activity. It is designed to reverse the effects of various anticoagulants, including low-molecular-weight heparins (LMWH) like enoxaparin, by direct binding and inactivation.[1][2] These application notes provide an overview of its mechanism, quantitative data on its efficacy, and detailed protocols for preclinical and clinical research models based on published studies.

Mechanism of Action

This compound is a synthetic, water-soluble, cationic molecule. Its mechanism of action for reversing LMWH involves direct, non-covalent binding.[3][4] this compound possesses positively charged regions that form strong ionic and hydrogen bonds with the negatively charged heparin molecules.[5][6] This binding sequesters LMWH, preventing it from forming a complex with antithrombin III (ATIII). Consequently, the LMWH-ATIII complex cannot inhibit Factor Xa, thereby restoring the normal coagulation cascade.[5][7]

This direct binding and removal of the anticoagulant from its target is a key feature of this compound's universal reversal potential.[2]

Caption: Mechanism of LMWH anticoagulation and its reversal by this compound.

Data Presentation

The efficacy of this compound in reversing LMWH has been demonstrated in both preclinical animal models and clinical trials in healthy human volunteers.

Preclinical Efficacy in a Rat Bleeding Model

In a rat tail transection model, this compound demonstrated a dose-dependent reduction in blood loss induced by enoxaparin. Notably, it showed superior efficacy compared to protamine sulfate, the standard-of-care reversal agent for heparins.[7]

| Treatment Group | Enoxaparin Dose (IV) | Reversal Agent Dose (IV) | Outcome |

| Control (Saline) | N/A | N/A | Baseline Blood Loss |

| Enoxaparin Only | 10 mg/kg | Saline | Increased Blood Loss |

| This compound | 10 mg/kg | 30 mg/kg | Full reversal of blood loss to baseline levels |

| Protamine Sulfate | 10 mg/kg | 10 mg/kg | No significant reduction in blood loss |

| Table 1: Summary of preclinical data from a rat tail transection model.[7] |

Clinical Efficacy in Healthy Volunteers

A Phase 1/2 clinical trial evaluated the reversal of a single subcutaneous dose of enoxaparin (1.5 mg/kg) in healthy volunteers. The primary pharmacodynamic endpoint was the Whole Blood Clotting Time (WBCT), a global assay of coagulation. Plasma-based coagulation assays are considered unsuitable for measuring this compound's effect due to its binding to assay reagents.[7]

| This compound Dose (IV Bolus) | Number of Subjects | Time to Reversal of WBCT | Sustained Effect |

| 100 mg | 8 | Within 20 minutes | Yes (up to 24 hours) |

| 200 mg | 8 | Within 5 minutes | Yes (up to 24 hours) |

| 300 mg | 8 | Rapid (time not specified) | Yes (up to 24 hours) |

| Placebo | 8 (in total across cohorts) | No reversal | N/A |

| Table 2: Summary of clinical data from a Phase 1/2 trial in healthy volunteers.[1][8] |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in reversing LMWH, based on published methodologies.

Protocol 1: Manual Whole Blood Clotting Time (WBCT) Assay

This protocol is for assessing the global coagulation status in human subjects treated with LMWH and a reversal agent. It is critical to use non-anticoagulant-treated glass tubes.

Materials:

-

Clean, dry, plain glass test tubes (e.g., 13 x 75 mm)

-

Plastic, non-lubricated syringe for venipuncture

-

Stopwatch

-

Water bath or heat block set to 37°C

-

Alcohol swabs and lancets/needles

Procedure:

-

Sample Collection:

-

Pre-warm the glass test tubes to 37°C.

-

Perform a clean venipuncture, avoiding excessive trauma to the vessel.

-

Draw approximately 1-2 mL of whole blood. Start the stopwatch the moment blood enters the syringe or tube.

-

Immediately and gently dispense 1 mL of blood into a pre-warmed glass tube.

-

-

Incubation and Observation:

-

Place the tube in the 37°C water bath or heat block.

-

Leave the tube undisturbed for an initial period (e.g., 5 minutes).

-

After the initial period, gently tilt the tube to an angle of approximately 45-90 degrees every 30-60 seconds to check for clot formation.

-

-

Endpoint Determination:

-

The clotting time is the time elapsed from the start of blood collection until the blood no longer flows upon tilting and a solid clot has formed.

-

Record the time in minutes and seconds.

-

-

Data Analysis:

-

Establish a baseline WBCT for each subject before any drug administration.

-

Measure WBCT at peak LMWH effect (e.g., 4 hours post-subcutaneous injection).

-

Measure WBCT at multiple time points following the administration of this compound (e.g., 5, 10, 20, 30, 60 minutes, and then hourly).

-

Calculate the percent change from baseline at each time point to quantify the degree of anticoagulation and reversal.

-

Protocol 2: Rat Tail Transection Bleeding Model

This preclinical protocol assesses the in vivo efficacy of a reversal agent by quantifying blood loss after a standardized injury.

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain), weight-matched

-

General anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Temperature-controlled platform or heating pad

-

Sharp scalpel blade (e.g., #11)

-

Beaker or tube containing a known volume of pre-warmed (37°C) isotonic saline

-

Hemoglobin quantification assay kit (e.g., Drabkin's reagent-based)

-

Spectrophotometer

Procedure:

-

Animal Preparation and Dosing:

-

Anesthetize the rat and place it on a temperature-controlled platform to maintain body temperature.

-

Administer LMWH (e.g., enoxaparin 10 mg/kg) via an appropriate route (e.g., intravenous tail vein injection).

-

After a set time to allow for LMWH to take effect, administer the reversal agent (e.g., this compound 30 mg/kg IV) or vehicle control (saline).

-

-

Bleeding Induction:

-

After a specified time post-reversal agent administration (e.g., 5-10 minutes), transect a distal portion of the tail (e.g., 3-5 mm from the tip) with a sharp scalpel. Ensure the cut is consistent across all animals.

-

Immediately immerse the transected tail into the pre-warmed saline.

-

-

Blood Collection:

-

Allow the tail to bleed freely into the saline for a fixed duration (e.g., 30 minutes).

-

-

Quantification of Blood Loss:

-

At the end of the collection period, remove the tail from the saline.

-

Mix the saline-blood solution thoroughly to ensure homogeneity.

-

Measure the total volume of the solution.

-

Take an aliquot of the solution and determine the hemoglobin concentration using a spectrophotometer-based assay (e.g., by measuring absorbance at 540 nm after reaction with Drabkin's reagent).

-

Calculate the total blood loss based on the hemoglobin concentration and the total volume of the saline solution.

-

-

Data Analysis:

-

Compare the total blood loss between different treatment groups (e.g., saline control, LMWH + vehicle, LMWH + this compound, LMWH + protamine sulfate).

-

Use appropriate statistical tests (e.g., ANOVA) to determine significance.

-

Experimental Workflow and Logical Relationships

The evaluation of this compound's reversal effect on LMWH follows a logical progression from establishing the anticoagulant effect to measuring its reversal.

Caption: Experimental workflows for clinical and preclinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Single-dose this compound safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Laboratory Monitoring of Ciraparantag's Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciraparantag is a novel anticoagulant reversal agent designed to bind directly to a range of anticoagulants, including unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs) such as Factor Xa and direct thrombin inhibitors.[1][2] Its mechanism of action involves a non-covalent, charge-charge interaction with the anticoagulant molecules, effectively neutralizing their activity and restoring normal hemostasis.[2][3] Due to its unique properties, conventional plasma-based coagulation assays, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), are not suitable for monitoring this compound's effects.[4] This is because this compound can interact with the anionic reagents used in these tests, leading to inaccurate and misleading results.[4]

The primary and recommended laboratory method for assessing the pharmacodynamic effect of this compound is the Whole Blood Clotting Time (WBCT).[4][5] This application note provides detailed protocols for monitoring this compound's reversal effects, with a focus on the manual WBCT assay, alongside a summary of key quantitative data from clinical studies.

Data Presentation

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in reversing various anticoagulants, as measured by WBCT.

Table 1: Reversal of Edoxaban-Induced Anticoagulation by this compound

| This compound Dose (IV) | Time to WBCT Reduction to ≤10% of Baseline | Percentage of Subjects with Sustained Reversal | Reference |

| 100 mg | Within 10 minutes | Not explicitly stated, but effect persisted for 24 hours | [6][7] |

| 300 mg | Within 10 minutes | Not explicitly stated, but effect persisted for 24 hours | [6][7] |

| Placebo | ~12-15 hours | N/A | [6] |

Table 2: Reversal of Enoxaparin-Induced Anticoagulation by this compound

| This compound Dose (IV) | Onset of WBCT Reversal | Percentage of Subjects with Complete Reversal | Reference |

| 100 mg | Within 20 minutes | 100% | [8][9] |

| 200 mg | Within 5 minutes | 100% | [9] |

| 300 mg | Rapid | 100% | [8] |

| Placebo | N/A | 0% | [8] |

Table 3: Reversal of Apixaban-Induced Anticoagulation by this compound

| This compound Dose (IV) | Percentage of Subjects with Complete and Sustained Reversal (within 1h, sustained for 5h) | Reference |

| 30 mg | 67% | [2][10] |

| 60 mg | 100% | [2][10] |

| 120 mg | 100% | [2][10] |

| Placebo | 17% | [2][10] |

Table 4: Reversal of Rivaroxaban-Induced Anticoagulation by this compound

| this compound Dose (IV) | Percentage of Subjects with Complete and Sustained Reversal (within 1h, sustained for 6h) | Reference | | :--- | :--- | :--- | :--- | | 30 mg | 58% |[2][10] | | 60 mg | 75% |[2][10] | | 120 mg | 67% |[2][10] | | 180 mg | 100% |[2][10] | | Placebo | 13% |[2][10] |

Experimental Protocols

Manual Whole Blood Clotting Time (WBCT) - Lee-White Method

This protocol is based on the traditional Lee-White method for determining whole blood clotting time and is the foundational procedure for manual WBCT used in this compound clinical trials.

Materials:

-

Three clean, dry, scratch-free glass test tubes (e.g., 12 x 75 mm).

-

Plastic syringe (5 mL) and appropriate gauge needle for venipuncture.

-

Water bath or heating block set to 37°C.

-

Stopwatch.

-

Alcohol swabs and other standard phlebotomy supplies.

Procedure:

-

Preparation: Label the three glass test tubes as 1, 2, and 3. Place them in the water bath or heating block to pre-warm to 37°C.

-

Venipuncture: Perform a clean, atraumatic venipuncture. A two-syringe technique is recommended to avoid contamination with tissue factor from the puncture site.

-

Blood Collection and Timing: Draw at least 3 mL of whole blood into the plastic syringe. As soon as blood enters the syringe, start the stopwatch.

-

Dispensing Blood: Immediately and carefully dispense 1 mL of blood into each of the three pre-warmed glass test tubes.

-

Incubation and Observation (Tube 1): Leave the tubes undisturbed in the 37°C water bath for the first 5 minutes. After 5 minutes, begin to gently tilt Tube 1 every 30 seconds to an angle of approximately 45-90 degrees to check for clot formation. Continue this until the blood no longer flows and the tube can be inverted without the contents spilling. Record the time.

-

Observation (Tube 2): After the blood in Tube 1 has clotted, begin tilting Tube 2 in the same manner every 30 seconds until a clot is formed. Record the time.

-

Observation (Tube 3): After the blood in Tube 2 has clotted, begin tilting Tube 3 in the same manner every 30 seconds until a clot is formed.